molecular formula C27H29FN2O5 B12127985 1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12127985
M. Wt: 480.5 g/mol
InChI Key: MTOOUJDPAGLVER-FCQUAONHSA-N
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Description

1-butyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, including the formation of the spiro[indole-pyrrole] core and subsequent functionalization. Common reagents used in these reactions include indole derivatives, pyrrole derivatives, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-butyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-butyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-3-methylimidazolium tetrafluoroborate: Another compound with a similar structural motif, used in various chemical applications.

    1-butyl-3-methylimidazolium hexafluorophosphate: Known for its use in ionic liquids and electrochemical applications.

Uniqueness

1-butyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H29FN2O5

Molecular Weight

480.5 g/mol

IUPAC Name

(4'E)-1-butyl-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H29FN2O5/c1-4-5-13-29-21-10-7-6-9-19(21)27(26(29)34)22(23(31)18-12-11-17(2)20(28)16-18)24(32)25(33)30(27)14-8-15-35-3/h6-7,9-12,16,31H,4-5,8,13-15H2,1-3H3/b23-22-

InChI Key

MTOOUJDPAGLVER-FCQUAONHSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)C)F)\O)/C(=O)C(=O)N3CCCOC

Canonical SMILES

CCCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)C)F)O)C(=O)C(=O)N3CCCOC

Origin of Product

United States

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